

Structural Basis for MM-589 TFA Binding to WDR5: A Technical Guide

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Compound of Interest

Compound Name: MM-589 TFA

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This technical guide provides an in-depth overview of the structural and molecular basis for the binding of **MM-589 TFA**, a potent peptidomimetic inhibitor, to the WD repeat domain 5 (WDR5) protein. WDR5 is a critical component of the mixed-lineage leukemia (MLL) complex and a key scaffolding protein in various chromatin-modifying complexes, making it an attractive target in oncology, particularly for MLL-rearranged leukemias.

Executive Summary

MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that effectively disrupts the protein-protein interaction between WDR5 and MLL1.^{[1][2][3]} This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly regulated in certain forms of acute leukemia.^{[3][4]} MM-589 binds to WDR5 with nanomolar affinity, leading to the inhibition of MLL1's enzymatic function and subsequent suppression of leukemic cell growth.^{[1][2][3]} The high-resolution co-crystal structure of MM-589 in complex with WDR5 provides a detailed atomic-level understanding of this high-affinity interaction, paving the way for the rational design of next-generation WDR5 inhibitors.^{[2][5]}

Quantitative Data Summary

The following table summarizes the key quantitative data for the binding of MM-589 to WDR5 and its inhibitory activity.

Parameter	Value	Description	Reference
WDR5 Binding Affinity (IC50)	0.90 nM	Concentration of MM-589 required to inhibit 50% of the binding of a fluorescent probe to WDR5.	[1][2][3][6]
WDR5 Binding Affinity (Ki)	< 1 nM	Inhibition constant, reflecting the intrinsic binding affinity of MM-589 to WDR5.	[1][2][3]
MLL H3K4 HMT Activity (IC50)	12.7 nM	Concentration of MM-589 required to inhibit 50% of the histone methyltransferase activity of the MLL complex.	[1][2][3][6]
Cellular Potency (MV4-11; MLL-rearranged leukemia)	IC50 = 0.25 μ M	Concentration of MM-589 that inhibits the growth of the MV4-11 cell line by 50%.	[3]
Cellular Potency (MOLM-13; MLL-rearranged leukemia)	IC50 = 0.21 μ M	Concentration of MM-589 that inhibits the growth of the MOLM-13 cell line by 50%.	[3]
Cellular Potency (HL-60; MLL-wildtype leukemia)	IC50 = 8.6 μ M	Concentration of MM-589 that inhibits the growth of the HL-60 cell line by 50%, showing selectivity for MLL-rearranged lines.	[3]

Signaling Pathway and Mechanism of Action

WDR5 acts as a crucial scaffolding protein, primarily by presenting a binding site for the "WDR5-interacting" (WIN) motif found in various proteins, including the MLL family of histone methyltransferases. The interaction between the WIN motif of MLL1 and the corresponding pocket on WDR5 is essential for the assembly and enzymatic activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins drive oncogenesis by aberrantly regulating the expression of target genes, such as HOX genes.

MM-589 functions as a competitive inhibitor by directly binding to the WIN site on WDR5, thereby preventing the interaction with MLL1. This disruption of the WDR5-MLL1 complex leads to a reduction in H3K4 trimethylation at target gene promoters, ultimately suppressing the oncogenic transcription program.

Figure 1: WDR5-MLL1 signaling pathway and the inhibitory action of **MM-589 TFA**.

Experimental Protocols

Detailed methodologies for the key experiments involved in characterizing the binding of MM-589 to WDR5 are provided below. These are representative protocols based on standard practices in the field.

WDR5 Protein Expression and Purification for Crystallography

This protocol outlines the steps for producing and purifying recombinant WDR5 suitable for structural studies.

a. Expression:

- Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human WDR5 sequence (residues 23-334) with an N-terminal His6-SUMO tag.
- Inoculate a 10 mL LB media starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the starter culture to inoculate 1 L of autoinduction media in a baffled flask.

- Grow the culture at 37°C with vigorous shaking until the OD600 reaches ~0.6-0.8.
- Reduce the temperature to 18°C and continue to grow for an additional 16-20 hours to induce protein expression.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

b. Purification:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole, 1 mM TCEP).
- Elute the His6-SUMO-WDR5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 1 mM TCEP).
- Dialyze the eluted protein against a buffer suitable for SUMO protease cleavage (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) and add SUMO protease.
- Incubate overnight at 4°C to cleave the tag.
- Pass the cleavage reaction through the Ni-NTA column again to remove the His6-SUMO tag and the protease.
- Collect the flow-through containing untagged WDR5.
- Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75 column) in a buffer of 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

- Pool the fractions containing pure WDR5, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.

X-ray Crystallography of the WDR5-MM-589 Complex

This protocol describes the crystallization and structure determination of WDR5 in complex with MM-589.

- **Complex Formation:** Mix purified WDR5 protein (at ~10 mg/mL) with a 3-fold molar excess of **MM-589 TFA** dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is below 5%). Incubate on ice for 1 hour.
- **Crystallization:**
 - Set up sitting or hanging drop vapor diffusion crystallization trials.
 - Mix 1 μ L of the WDR5-MM-589 complex with 1 μ L of the reservoir solution.
 - A reported crystallization condition for a similar complex is 25% PEG 4000, 0.1 M sodium acetate pH 4.6, and 0.2 M ammonium sulfate.[\[6\]](#)
 - Incubate the crystallization plates at 20°C.
- **Crystal Harvesting and Data Collection:**
 - Once crystals appear, harvest them using a cryo-loop and briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
- **Structure Determination:**
 - Process the diffraction data using software such as XDS or MOSFLM.

- Solve the structure by molecular replacement using a previously determined structure of WDR5 as a search model (e.g., PDB ID: 2H14).
- Refine the model and build the MM-589 ligand into the electron density map using software like COOT and PHENIX.

AlphaLISA-based MLL HMT Assay

This is a representative protocol for a homogeneous, no-wash assay to measure the inhibition of MLL histone methyltransferase activity.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
 - Enzyme Complex: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
 - Substrate: Biotinylated histone H3 (1-21) peptide.
 - Cofactor: S-adenosylmethionine (SAM).
 - Detection Reagents: Streptavidin-coated Donor beads and anti-H3K4me3 antibody-conjugated Acceptor beads.
- Assay Procedure (384-well plate format):
 - Add 2 μ L of **MM-589 TFA** diluted in assay buffer to the wells.
 - Add 4 μ L of the MLL1 enzyme complex and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 4 μ L of a substrate/cofactor mix (biotinylated H3 peptide and SAM).
 - Incubate for 1 hour at room temperature.
 - Stop the reaction and detect the product by adding 5 μ L of Acceptor beads diluted in detection buffer. Incubate for 1 hour at room temperature in the dark.

- Add 5 μ L of Donor beads and incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to determine the association (k_{on}) and dissociation (k_{off}) rates of MM-589 binding to WDR5.

- Immobilization:
 - Immobilize purified WDR5 onto a CM5 sensor chip using standard amine coupling chemistry.
 - Activate the chip surface with a mixture of EDC and NHS.
 - Inject WDR5 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
 - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
 - Prepare a series of dilutions of **MM-589 TFA** in running buffer (e.g., HBS-EP+).
 - Inject the MM-589 solutions over the WDR5 and a reference flow cell (without WDR5) at a constant flow rate.
 - Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
 - Regenerate the chip surface between cycles if necessary, using a mild acidic or basic solution.

- Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_{on} , k_{off} , and calculate the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

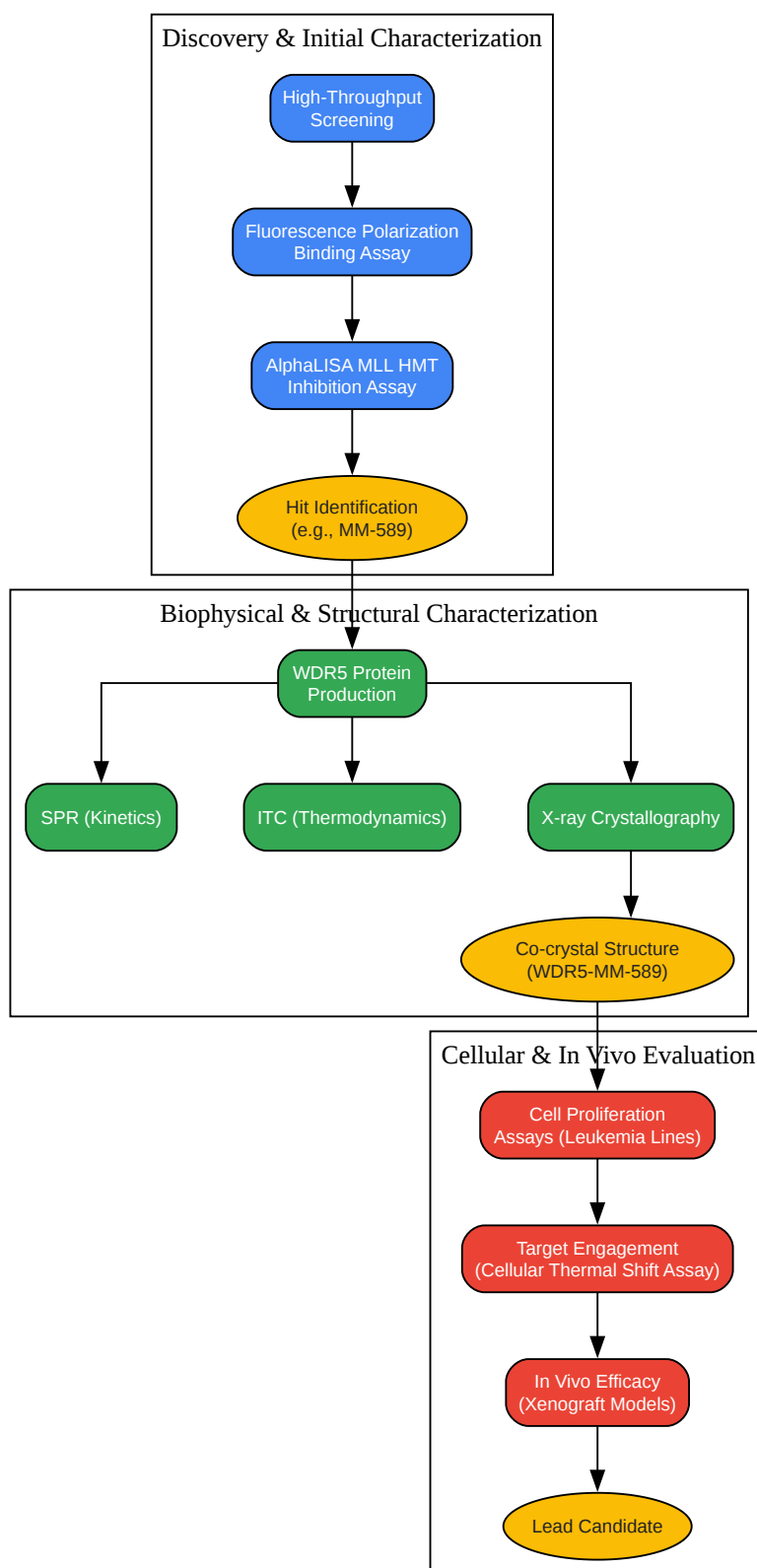
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

- Sample Preparation:
 - Dialyze purified WDR5 and dissolve **MM-589 TFA** in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
 - Degas both the protein and inhibitor solutions.
 - Accurately determine the concentrations of both solutions.
- ITC Experiment:
 - Load the WDR5 solution (e.g., 10-20 μ M) into the sample cell of the calorimeter.
 - Load the MM-589 solution (e.g., 100-200 μ M) into the injection syringe.
 - Perform a series of injections of MM-589 into the WDR5 solution at a constant temperature (e.g., 25°C).
- Data Analysis:
 - Integrate the heat pulses from each injection.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (K_a , and its inverse, K_D), and the enthalpy of binding (ΔH).
 - Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these values.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a WDR5 inhibitor like MM-589.

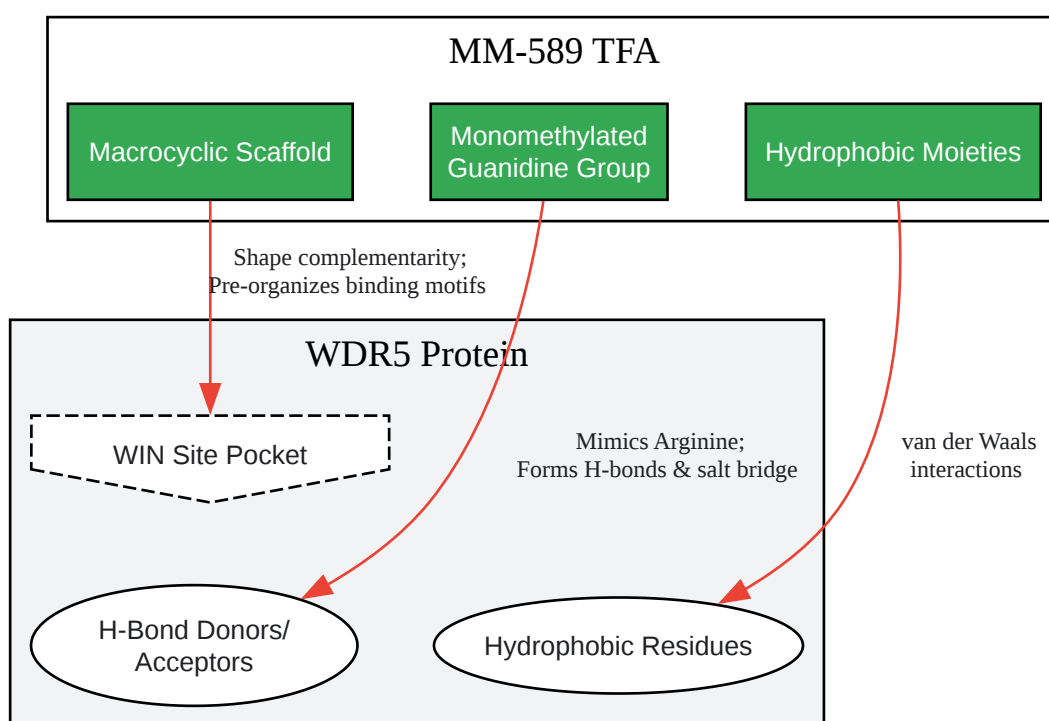


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Figure 2: Experimental workflow for the characterization of a WDR5 inhibitor.

Structural Basis of MM-589 Binding

The co-crystal structure of MM-589 with WDR5 (PDB: 5VFC) reveals that the inhibitor binds to the central "WIN" (WDR5-interacting) site, a pocket on the surface of WDR5 that normally accommodates an arginine residue from the MLL1 protein. The macrocyclic structure of MM-589 constrains the molecule into a conformation that is optimal for fitting into this pocket, and a monomethylated guanidine group on the inhibitor mimics the key arginine interaction. This high degree of shape and chemical complementarity is responsible for the high binding affinity of MM-589.



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Figure 3: Logical relationship of **MM-589 TFA** binding to the WDR5 WIN site.

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